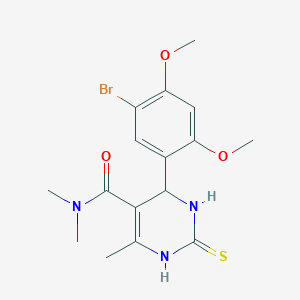

![molecular formula C21H29NO7 B4007697 3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid](/img/structure/B4007697.png)

3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex benzoic acids often involves multi-step reactions, leveraging the principles of organic chemistry to introduce various functional groups into the benzoic acid backbone. For instance, Weissflog et al. (1996) describe the synthesis of novel benzoyloxybenzoic acids bearing both terminal and lateral groups, showcasing the methodology for crafting molecules with specific liquid crystalline behaviors at high temperatures (Weissflog et al., 1996).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, providing insights into the crystalline arrangement and molecular interactions. The research by Weissflog et al. (1996) also detailed the crystal and molecular structure of a related compound, highlighting the dimer formations unusual for mesogens (Weissflog et al., 1996).

Chemical Reactions and Properties

Chemical properties of such compounds include reactivity towards various organic reactions, including esterification, amidation, and condensation reactions. The diversity in chemical behavior facilitates the synthesis of derivatives with tailored physical and chemical properties for specific applications. For example, the study on the reactivity of acylaminocyanoesters leading to substituted aminothiazoles demonstrates the chemical versatility and potential for creating complex molecules with significant biological activity (Golankiewicz et al., 1985).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline behavior, are crucial for understanding the material's applicability in various fields. The synthesis and characterization of benzoic acid derivatives often aim to modify these physical properties to suit specific needs. For instance, the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid and its polyimide films study by Xu Yong-fen (2012) shows how modifications in the chemical structure impact the material's physical properties, such as transmissivity and tensile strength (Xu Yong-fen, 2012).

Chemical Properties Analysis

The chemical properties analysis encompasses reactivity patterns, stability under various conditions, and interaction with other chemical entities. These properties are pivotal in the development of new materials and chemical compounds for industrial, pharmaceutical, and technological applications. Research on the synthesis and complexing ability of ethoxycarbonyl derivatives showcases the exploration of new ligands for metal complexation, indicating the breadth of chemical properties and their implications for material science and coordination chemistry (Kudyakova et al., 2009).

Applications De Recherche Scientifique

Molecular Design for Selective Metal Extraction

Research into molecules with complex frameworks, such as acyclic polyether dicarboxylic acids, demonstrates their utility in selective metal ion extraction. For instance, compounds synthesized with pseudo-18-crown-6 frameworks have been evaluated for their efficiency in selectively extracting Pb(II) ions over Cu(II) from aqueous solutions. This selective extraction is crucial for environmental cleanup and recycling processes, showcasing the compound's application in environmental chemistry and materials science (Hayashita et al., 1999).

Liquid Crystalline Behavior in Swallow-tailed Compounds

The study of liquid crystalline behavior in compounds with perfluorinated chains offers insights into the impact of molecular structure on phase behavior. These studies can guide the design of new materials with specific thermal and optical properties for use in displays, sensors, and other electronic devices. The influence of steric interaction and chemical incompatibility on the structure and behavior of such compounds has been documented, providing a basis for further material innovation (Lose et al., 1998).

Antimicrobial and Molluscicidal Activity

Prenylated benzoic acid derivatives isolated from plants like Piper aduncum have shown significant antimicrobial and molluscicidal activities. This highlights the potential application of such compounds in developing natural pesticide and antimicrobial agents, offering a sustainable alternative to synthetic chemicals (Orjala et al., 1993).

Coordination Polymers for Photophysical Applications

The synthesis of lanthanide-based coordination polymers from aromatic carboxylic acids shows promising applications in the field of materials science, especially in developing new photoluminescent materials. These materials can be used in lighting, displays, and as sensors, demonstrating the versatility of benzoic acid derivatives in creating functional materials (Sivakumar et al., 2011).

Supramolecular Networks for Material Science

The formation of supramolecular networks through self-assembly of hydrogen-bonding molecules, including those based on benzoic acid derivatives, provides a method for creating materials with complex structures and properties. These networks have potential applications in the development of responsive, adaptive materials that could be used in a wide range of technologies, from drug delivery systems to novel electronic devices (Kihara et al., 1996).

Propriétés

IUPAC Name |

3-[4,4-bis(ethoxycarbonyl)octanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO7/c1-4-7-12-21(19(26)28-5-2,20(27)29-6-3)13-11-17(23)22-16-10-8-9-15(14-16)18(24)25/h8-10,14H,4-7,11-13H2,1-3H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRKBGGQBBHODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC(=O)NC1=CC=CC(=C1)C(=O)O)(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(phenylacetyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4007614.png)

![N,N-dimethyl-4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinesulfonamide](/img/structure/B4007618.png)

![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline](/img/structure/B4007623.png)

![5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4007625.png)

amino]butan-1-ol](/img/structure/B4007630.png)

![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007637.png)

![2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B4007648.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine](/img/structure/B4007660.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007665.png)

![N-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4007674.png)

![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)

![1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)